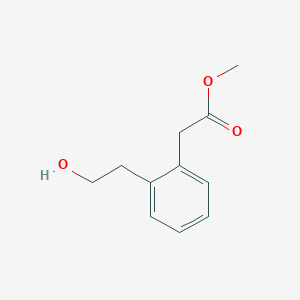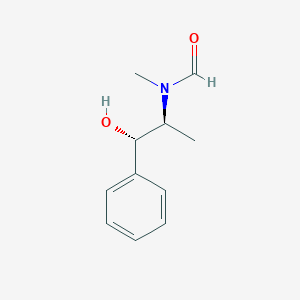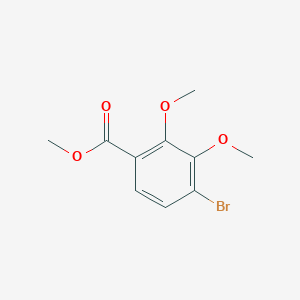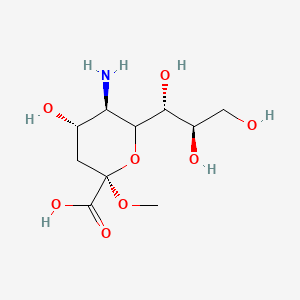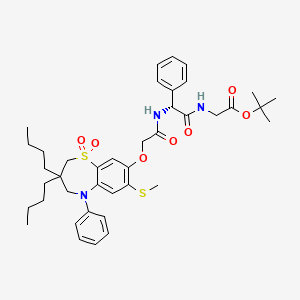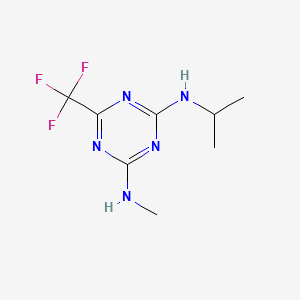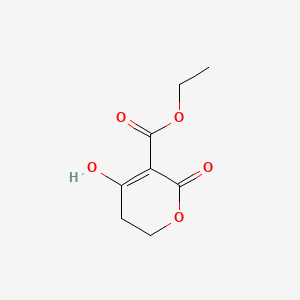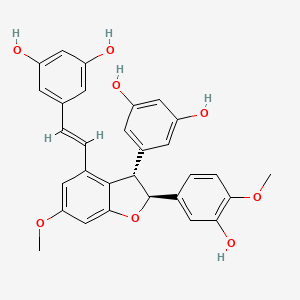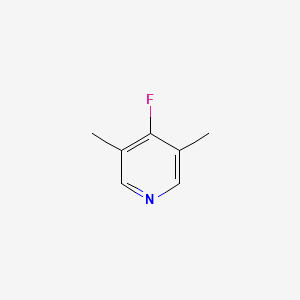
Phenyramidol Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyramidol Glucuronide is a metabolite of Phenyramidol, a pharmaceutical drug known for its analgesic and muscle-relaxant properties. Phenyramidol works by blocking interneurons in the brain stem and spinal cord, and it is eliminated in the liver through glucuronidation . The glucuronide form of Phenyramidol is excreted through the kidneys .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyramidol Glucuronide involves the glucuronidation of Phenyramidol. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Phenyramidol Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to Phenyramidol and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzymes in a buffered aqueous solution.
Major Products
Hydrolysis: Phenyramidol and glucuronic acid.
Conjugation: This compound.
科学的研究の応用
Phenyramidol Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Phenyramidol in the body.
Toxicology: Investigating the potential nephrotoxic effects of Phenyramidol and its metabolites.
Drug Development: Exploring the role of glucuronidation in drug metabolism and the development of new pharmaceuticals.
作用機序
Phenyramidol Glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of Phenyramidol. The parent compound, Phenyramidol, exerts its effects by blocking interneurons in the brain stem and spinal cord, thereby providing analgesic and muscle-relaxant properties .
類似化合物との比較
Phenyramidol Glucuronide can be compared to other glucuronide metabolites such as:
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine with analgesic properties.
Paracetamol Glucuronide: A major metabolite of paracetamol, aiding in its excretion.
This compound is unique in its specific application to Phenyramidol metabolism and its role in facilitating the excretion of this muscle relaxant and analgesic .
特性
分子式 |
C19H22N2O7 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-phenyl-2-(pyridin-2-ylamino)ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22N2O7/c22-14-15(23)17(18(25)26)28-19(16(14)24)27-12(11-6-2-1-3-7-11)10-21-13-8-4-5-9-20-13/h1-9,12,14-17,19,22-24H,10H2,(H,20,21)(H,25,26)/t12?,14-,15-,16+,17-,19+/m0/s1 |
InChIキー |
MCRHUVXLYYFQQH-LMQNMRCQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
